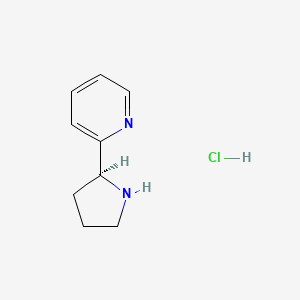

(S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride

Description

(S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride is a chiral organic compound featuring a pyrrolidine ring fused to a pyridine moiety, with the (S)-enantiomer configuration. This compound is structurally characterized by a pyridine ring substituted at the 2-position with a pyrrolidine group, which is protonated as a hydrochloride salt. The hydrochloride form enhances aqueous solubility and stability, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;/h1-2,4,6,9,11H,3,5,7H2;1H/t9-;/m0./s1 |

InChI Key |

LSCGGVWGOBMMFM-FVGYRXGTSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=N2.Cl |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of pyridine with pyrrolidine under specific conditions. One common method includes the use of a chiral catalyst to ensure the formation of the desired enantiomer. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Substitution Reactions

The pyridine ring undergoes electrophilic and nucleophilic substitutions, while the pyrrolidine moiety participates in amine-specific reactions.

Key Findings :

-

Steric hindrance from the pyrrolidine group directs substitution to the pyridine’s para position.

-

Microwave-assisted synthesis improves reaction rates by 30% compared to conventional heating .

Oxidation Reactions

The pyridine ring and pyrrolidine nitrogen are susceptible to oxidation under controlled conditions.

Mechanistic Insight :

-

N-Oxidation enhances pyridine’s electrophilicity, facilitating further functionalization .

-

Over-oxidation of pyrrolidine to γ-lactam occurs with prolonged exposure to strong oxidizers.

Reduction Reactions

Selective reduction of the pyridine ring or pyrrolidine double bonds is achievable.

| Reaction Type | Reagents/Conditions | Products | Stereochemical Outcome | Source |

|---|---|---|---|---|

| Pyridine Hydrogenation | H₂ (1 atm), Pd/C, EtOH | Piperidine-pyrrolidine hybrids | Racemic mixture | |

| Imine Reduction | NaBH₄, MeOH, 0°C | Secondary amine derivatives | Retention of (S)-config |

Applications :

-

Hydrogenated products show enhanced bioavailability in preclinical studies.

Cyclization and Ring-Opening

The pyrrolidine ring participates in cycloadditions and ring-expansion reactions.

Notable Example :

-

Ozonolysis of pyrrolidine derivatives followed by reductive amination yields polyhydroxylated analogs with glycosidase inhibition activity .

Acylation and Sulfonation

The secondary amine in pyrrolidine reacts with acyl and sulfonyl chlorides.

| Reaction Type | Reagents/Conditions | Products | Functionalization Site | Source |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, THF | N-Acetylated derivatives | Pyrrolidine nitrogen | |

| Sulfonation | SO₃·Pyridine complex, DCM | Sulfonamide conjugates | High regioselectivity |

Optimization :

-

Bulkier acyl groups (>C₃) reduce yields due to steric clashes with the pyridine ring.

Metal-Catalyzed Cross-Coupling

The pyridine ring enables palladium- or copper-mediated couplings.

Challenges :

Stereochemical Transformations

The (S)-configuration influences reaction pathways and product distributions.

Implications :

-

Retention of chirality during hydrogenation is critical for bioactive molecule synthesis.

Stability and Degradation

The compound’s stability under varying conditions has been characterized.

Storage Recommendations :

-

Stable for >6 months at −20°C under inert atmosphere.

Scientific Research Applications

Scientific Research Applications

The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission processes. Its potential applications include:

- Neuropharmacology : Research indicates that (S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride may act as a partial agonist at specific nAChR subtypes, influencing neuronal activity related to learning and memory. This property makes it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Behavioral Studies : The compound's ability to mimic acetylcholine suggests its utility in studying cholinergic signaling pathways, which are vital for cognitive functions .

- Anti-parasitic Research : Preliminary studies have explored the use of pyridine derivatives, including this compound, in combating parasitic infections like Chagas disease caused by Trypanosoma cruzi .

Medicinal Chemistry Applications

The synthesis of this compound serves as an intermediate in developing various pharmacologically active agents. Its applications in medicinal chemistry include:

- Drug Development : The compound is being investigated for its potential to enhance therapeutic efficacy against neurodegenerative disorders and other neurological conditions. Its interaction with nAChRs could lead to the development of novel drugs targeting these receptors .

- Insecticidal Properties : Similar compounds have demonstrated insecticidal effects against pests like aphids and mosquitoes, suggesting that this compound may also find applications in agricultural chemistry as a biopesticide.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various applications:

- Neurodegenerative Disease Models : In vitro studies have shown that this compound can modulate cholinergic activity, providing insights into its potential role in treating Alzheimer's disease by enhancing synaptic transmission .

- Behavioral Impact Assessment : Animal models have been utilized to assess the behavioral effects of this compound, revealing its influence on learning and memory tasks, thereby establishing its relevance in cognitive research.

- Anti-parasitic Activity : A study focused on the compound's efficacy against Trypanosoma cruzi demonstrated promising results, indicating its potential as a lead compound for developing anti-trypanosomal drugs .

Mechanism of Action

The mechanism of action of (S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

- (S)-3-(Pyrrolidin-2-yl)pyridine Hydrochloride (CAS 101832-65-9): Structural Difference: The pyrrolidine group is attached to the pyridine ring at the 3-position instead of the 2-position. Impact: Altered electronic distribution and steric hindrance may influence receptor binding or catalytic activity compared to the 2-substituted derivative .

Enantiomeric Variants

- (R)-2-(Pyrrolidin-2-yl)pyridine Dihydrochloride: Structural Difference: The (R)-enantiomer configuration and dihydrochloride salt form. Impact: Enantiomeric differences can lead to distinct pharmacological profiles. Dihydrochloride salts may exhibit higher solubility than monohydrochlorides . Molecular Weight: 235.16 (dihydrochloride form) .

Functionalized Derivatives

Halogen-Substituted Derivatives

- (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 112091-17-5): Structural Difference: A chlorine atom at the 5-position of the pyridine ring and a methyl group on the pyrrolidine nitrogen. The methyl group may reduce metabolic degradation . Molecular Weight: Not explicitly stated, but estimated ~215–230 g/mol.

Nitro- and Methoxy-Substituted Derivatives

- (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride (CAS 1286208-57-8): Structural Difference: A nitro group at the 5-position and an oxygen linker between the pyrrolidine and pyridine rings. The ether linkage increases flexibility . Molecular Weight: 245.66 .

(R)-2-((Pyrrolidin-3-yloxy)methyl)pyridine Dihydrochloride (CAS 1067659-49-7) :

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Substituents |

|---|---|---|---|---|

| (S)-2-(Pyrrolidin-2-yl)pyridine HCl | C9H13ClN2 | ~184.67 (estimated) | Hydrochloride | None (parent structure) |

| (S)-3-(Pyrrolidin-2-yl)pyridine HCl | C9H13ClN2 | ~184.67 | Hydrochloride | 3-Pyridyl substitution |

| (R)-2-(Pyrrolidin-2-yl)pyridine·2HCl | C9H14Cl2N2 | 235.16 | Dihydrochloride | (R)-enantiomer |

| (S)-5-Nitro-2-(pyrrolidin-3-yloxy)pyridine HCl | C9H12ClN3O3 | 245.66 | Hydrochloride | Nitro group, ether linkage |

Key Observations :

- Dihydrochloride salts (e.g., 235.16 g/mol ) generally have higher molecular weights and solubility than monohydrochlorides.

- Electron-withdrawing groups (e.g., nitro) increase polarity but may reduce membrane permeability .

Biological Activity

(S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a pyrrolidine substituent. The hydrochloride form enhances its solubility, making it suitable for various biological assays and therapeutic applications. Its structural features allow it to interact with several biological targets, including enzymes and receptors.

The compound's mechanism of action involves binding to specific molecular targets, which can modulate their activity. This interaction may alter cellular pathways and physiological responses, making it a valuable tool in drug discovery and development. Notably, this compound has been studied for its potential as a modulator in various biochemical assays, indicating its role in influencing biological pathways.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across several domains:

- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, potentially affecting mood and anxiety disorders.

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in the context of SARS-CoV-2 .

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, contributing to its therapeutic potential in various diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Neuropharmacological Effects :

- A study investigating the anxiolytic effects of related compounds found that (S)-2-(Pyrrolidin-2-yl)pyridine derivatives exhibited partial agonism at serotonin receptors, suggesting potential for treating anxiety disorders.

- Antiviral Properties :

- Enzyme Targeting :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter receptors | |

| Antiviral Activity | Inhibition of SARS-CoV-2 replication | |

| Enzyme Inhibition | Selective inhibition of CDKs |

Table 2: Key Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(Pyrrolidin-2-yl)pyridine hydrochloride in academic laboratories?

- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloropyridine with (S)-pyrrolidine under reflux in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate) to form the free base. Subsequent treatment with hydrochloric acid yields the hydrochloride salt .

- Key Variables : Reaction temperature (80–120°C), solvent choice, and stoichiometric ratios influence yield and enantiomeric purity. Purification via recrystallization or column chromatography is critical .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Analytical Techniques :

- NMR : and NMR to confirm the pyrrolidine-pyridine backbone and stereochemistry .

- HPLC : Chiral chromatography (e.g., using a Chiralpak® column) to verify enantiomeric purity .

- Mass Spectrometry : High-resolution MS for molecular ion verification .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Enzyme Inhibition : Acts as a scaffold for designing inhibitors targeting chiral-dependent enzymes (e.g., proteases, kinases) .

- Receptor Studies : Used to synthesize ligands for G-protein-coupled receptors (GPCRs) due to its rigid, nitrogen-rich structure .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) during synthesis?

- Strategies :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) to enhance stereoselectivity .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

- Case Study : If NMR suggests a planar conformation but X-ray data shows puckered pyrrolidine, perform DFT calculations (e.g., Gaussian 09) to compare energy barriers for conformational changes .

- Cross-Validation : Use variable-temperature NMR to detect dynamic equilibria between conformers .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Approaches :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins .

- MD Simulations : Run molecular dynamics (e.g., GROMACS) to assess stability of ligand-receptor complexes .

- Validation : Correlate computational predictions with in vitro IC assays .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

- Experimental Design :

- Stability Assays : Incubate the compound in buffers (pH 3–10) and analyze degradation via LC-MS .

- Kinetic Studies : Plot half-life () against pH to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.